Methyl 4,5-dichloro-2-nitrobenzoate
Description
Contextual Significance of Halogenated Nitroaromatic Compounds
Halogenated nitroaromatic compounds are of considerable interest due to the electronic effects exerted by the nitro group, a strong electron-withdrawing group, and the halogens. The nitro group deactivates the aromatic ring towards electrophilic substitution and directs incoming groups to the meta position. rsc.org Conversely, it activates the ring for nucleophilic aromatic substitution, a reaction of paramount importance in the synthesis of complex molecules. The presence of halogens further influences the reactivity and regioselectivity of these reactions.
Importance of Benzoate (B1203000) Esters as Synthetic Intermediates
Benzoate esters are widely utilized as intermediates in organic synthesis. dergipark.org.tr They are key components in the production of pharmaceuticals, dyes, and other fine chemicals. dergipark.org.trchemicalbook.com The ester functionality can be readily converted into other functional groups, such as carboxylic acids, amides, and alcohols, through reactions like hydrolysis, amidation, and reduction. libretexts.org This versatility makes benzoate esters, including their halogenated and nitrated derivatives, indispensable tools for the synthetic chemist. The synthesis of these esters is often achieved through Fischer esterification, reacting a carboxylic acid with an alcohol in the presence of an acid catalyst. chemicalbook.comresearchgate.net
Structural Features and Chemical Environment of Methyl 4,5-dichloro-2-nitrobenzoate
This compound is a specific example of a halogenated nitrobenzoate ester. Its structure is defined by a benzene (B151609) ring substituted with a methyl ester group (-COOCH₃), two chlorine atoms at positions 4 and 5, and a nitro group (-NO₂) at position 2.
The spatial arrangement and electronic nature of these substituents create a unique chemical environment. The electron-withdrawing nitro group at the ortho position to the ester significantly influences the reactivity of the aromatic ring and the ester group itself. The two chlorine atoms on the adjacent positions further modulate the electronic properties and steric hindrance of the molecule.
| Property | Value |
|---|---|
| CAS Number | 63105-52-2 chemicalbook.com |
| Molecular Formula | C₈H₅Cl₂NO₄ biosynth.com |
| Molecular Weight | 250.04 g/mol biosynth.com |
| Melting Point | 94 - 96 °C sigmaaldrich.com |
Overview of Research Areas Pertinent to this compound
Research involving this compound and related compounds primarily focuses on their utility as synthetic intermediates. The strategic placement of the chloro and nitro substituents makes this compound a versatile precursor for the synthesis of a variety of more complex molecules. For instance, similar structures are used in the preparation of agrochemicals and pharmaceutical intermediates. researchgate.net The reactivity of the chloro and nitro groups allows for a range of chemical transformations, including nucleophilic substitution and reduction, opening pathways to novel heterocyclic compounds and other functionalized aromatic systems.
Structure
3D Structure
Properties
IUPAC Name |
methyl 4,5-dichloro-2-nitrobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2NO4/c1-15-8(12)4-2-5(9)6(10)3-7(4)11(13)14/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVDDBRQEFFELHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1[N+](=O)[O-])Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1069669 | |
| Record name | Benzoic acid, 4,5-dichloro-2-nitro-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1069669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63105-52-2 | |
| Record name | Methyl 4,5-dichloro-2-nitrobenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63105-52-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Benzoic acid, 4,5-dichloro-2-nitro-, methyl ester | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063105522 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 4,5-dichloro-2-nitro-, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
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| Record name | Benzoic acid, 4,5-dichloro-2-nitro-, methyl ester | |
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| Record name | Methyl 4,5-dichloro-2-nitrobenzoate | |
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Synthetic Methodologies and Route Development for Methyl 4,5 Dichloro 2 Nitrobenzoate
Precursor Synthesis and Functionalization Strategies
The construction of the Methyl 4,5-dichloro-2-nitrobenzoate molecule necessitates the strategic introduction of two chlorine atoms, a nitro group, and a methyl ester onto a benzene (B151609) ring. The selection of the starting material and the sequence of functionalization are key considerations in developing an efficient synthetic route. A common precursor is 3,4-dichlorobenzoic acid, which already possesses the desired chlorine substitution pattern.
Halogenation Approaches for Benzoic Acid Derivatives
The direct halogenation of benzoic acid or its derivatives can be employed to introduce the required chlorine atoms. However, controlling the regioselectivity to obtain the desired 4,5-dichloro substitution pattern can be challenging. Electrophilic aromatic substitution reactions, such as chlorination using chlorine gas in the presence of a Lewis acid catalyst (e.g., FeCl₃ or AlCl₃), are typical methods. The directing effects of the existing substituents on the benzene ring play a critical role in determining the position of the incoming chlorine atoms. For instance, starting with toluene (B28343), a Friedel-Crafts alkylation of benzene with methyl chloride can be performed, followed by subsequent chlorination and oxidation of the methyl group to a carboxylic acid. quora.com
A plausible synthetic pathway for the precursor, 4,5-dichloro-2-nitrobenzoic acid, could involve the chlorination of a suitable benzene precursor to install the chlorine atoms at the 4 and 5 positions. This would be followed by a position-selective nitration at the 2-position and finally, carboxylation through the oxidation of a methyl group or a cyano intermediate.
Regioselective Nitration Techniques
The most common method for nitrating aromatic compounds is the use of a mixture of concentrated nitric acid and concentrated sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). For the synthesis of related nitroaromatic compounds, this method has been well-established. orgsyn.org The reaction temperature is a crucial parameter that must be carefully controlled to prevent the formation of undesired byproducts and to ensure the desired regioselectivity. For instance, in the nitration of methyl benzoate (B1203000), maintaining the temperature between 5-15°C is recommended to achieve a high yield of the meta-nitro product. orgsyn.org Pouring the reaction mixture over ice after the reaction is complete is a standard workup procedure to precipitate the solid product. orgsyn.org
A similar approach can be applied to the nitration of a 3,4-dichlorobenzoic acid derivative. The nitration of acetyl-3,4-dichloroanilide with fuming nitric acid is a known method for producing a nitro-substituted dichlorinated aniline (B41778) derivative, which could potentially be converted to the target benzoic acid. google.com
To overcome some of the drawbacks of traditional mixed acid nitration, such as the use of large quantities of strong acids and potential for side reactions, alternative catalytic methods are being explored. Zeolites, with their shape-selective properties, can offer enhanced regioselectivity in nitration reactions. Ionic liquids are also gaining attention as "green" reaction media and catalysts for nitration, offering advantages such as ease of separation and potential for recycling. While specific examples for the synthesis of this compound using these methods are not widely reported in the provided context, they represent a promising area for future process development.
Phase transfer catalysis (PTC) can be a valuable technique for carrying out reactions between reactants in different phases (e.g., a water-insoluble organic substrate and an aqueous nitrating agent). A phase transfer catalyst, such as a quaternary ammonium (B1175870) salt, facilitates the transfer of the reactive species across the phase boundary, thereby accelerating the reaction rate. The use of a phase transfer catalyst like cetyltrimethylammonium bromide has been shown to improve the yield in the oxidation of 4-nitro-o-xylene to 2-methyl-4-nitrobenzoic acid using dilute nitric acid, suggesting its potential applicability in related nitration or oxidation steps. google.com
Esterification of Substituted Benzoic Acids
The final step in the synthesis of this compound is the esterification of the corresponding carboxylic acid, 4,5-dichloro-2-nitrobenzoic acid.
One common method for esterification is the reaction of the carboxylic acid with an alcohol (in this case, methanol) in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. google.com To drive the reaction to completion, the water formed during the reaction is typically removed, often by azeotropic distillation with an entraining agent like toluene or chlorobenzene. google.com Heating the reaction mixture to a temperature above 100°C is beneficial for this process. google.com
Alternatively, the ester can be prepared by reacting the carboxylic acid with a methylating agent. For example, Methyl 5-chloro-2-nitrobenzoate can be synthesized by treating 5-chloro-2-nitrobenzoic acid with dimethyl sulfate (B86663) in the presence of potassium carbonate in acetone. nih.gov This method avoids the need for strong acid catalysts and water removal.
| Starting Material | Reagents | Product | Yield (%) |
| 5-chloro-2-nitrobenzoic acid | Me₂SO₄, K₂CO₃, Acetone | Methyl 5-chloro-2-nitrobenzoate | Not specified |
| m-nitrobenzoic acid | Methanol (B129727), Acid Catalyst | Methyl m-nitrobenzoate | Not specified |
| Methyl benzoate | HNO₃, H₂SO₄ | Methyl m-nitrobenzoate | 81-85 |
| 4-nitro-o-xylene | Dilute HNO₃, Radical Initiator, Phase Transfer Catalyst | 2-methyl-4-nitrobenzoic acid | up to 83.5 |
Multi-step Synthesis Design and Optimization
The synthesis of this compound is not a trivial single-step process. It requires careful planning of a multi-step pathway, typically involving the sequential modification of a less complex starting material. The optimization of this sequence is paramount for achieving high purity and yield, making it a subject of significant interest in process chemistry.
Sequential Reaction Pathways and Intermediates Management
A logical and common synthetic route to this compound involves a two-step sequence starting from 3,4-Dichlorobenzoic acid.
Fischer Esterification: The first step is the conversion of 3,4-Dichlorobenzoic acid to its corresponding methyl ester, Methyl 3,4-dichlorobenzoate (B1239242). This is typically achieved through a Fischer esterification reaction, where the carboxylic acid is heated with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid. The management of this intermediate is crucial; it must be purified to remove any unreacted carboxylic acid or by-products before proceeding to the next step, as impurities can lead to undesirable side reactions during nitration.
Electrophilic Aromatic Substitution (Nitration): The second and key step is the nitration of the intermediate, Methyl 3,4-dichlorobenzoate. This reaction introduces the nitro group (NO₂) onto the aromatic ring at the 2-position. This is typically carried out using a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid.
A summary of this proposed pathway is presented below.
| Step | Reaction Name | Starting Material | Reagents | Intermediate/Product |
| 1 | Fischer Esterification | 3,4-Dichlorobenzoic acid | Methanol (CH₃OH), Sulfuric acid (H₂SO₄) | Methyl 3,4-dichlorobenzoate |
| 2 | Nitration | Methyl 3,4-dichlorobenzoate | Nitric acid (HNO₃), Sulfuric acid (H₂SO₄) | This compound |
This table outlines a common synthetic pathway for this compound.
Control of Regioselectivity and Chemoselectivity in Synthesis
Regioselectivity: The critical challenge in this synthesis is controlling the regioselectivity of the nitration reaction. The position of the new nitro group is directed by the existing substituents on the benzene ring: the two chlorine atoms and the methyl ester group.
The methyl ester group (-COOCH₃) is an electron-withdrawing group and acts as a meta-director.
The chlorine atoms (-Cl) are deactivating yet are ortho, para-directors.
The incoming electrophile (NO₂⁺) will be directed to the positions that are electronically favored by these groups. The position-2 is ortho to the ester group, meta to the 4-chloro substituent, and para to the 5-chloro substituent. The position-6 is ortho to both the ester group and the 5-chloro substituent. The interplay of these directing effects, combined with steric hindrance, makes achieving high regioselectivity for the 2-position challenging. Precise control of reaction conditions, such as temperature and the choice of nitrating agent, is essential to favor the formation of the desired 2-nitro isomer over other potential isomers. researchgate.netfigshare.com Studies on the nitration of other complex aromatic systems have shown that alternative nitrating conditions, such as using mixtures of nitric acid and acetic anhydride (B1165640) (HNO₃/Ac₂O), can sometimes offer different regioselective outcomes compared to the standard sulfuric acid method. researchgate.net
Chemoselectivity: Chemoselectivity refers to the ability to react with one functional group in the presence of others. In the nitration of Methyl 3,4-dichlorobenzoate, the primary concern is the reaction of the aromatic ring without affecting the ester functionality. Fortunately, the methyl ester and the chloro groups are generally stable under typical nitrating conditions, making chemoselectivity a less significant challenge compared to regioselectivity in this particular synthesis.
Yield Enhancement Strategies
| Parameter | Effect on Yield | Rationale |
| Purity of Starting Materials | High | Impurities in the starting 3,4-Dichlorobenzoic acid or the intermediate ester can lead to side reactions, consuming reagents and complicating purification, thereby lowering the final yield. |
| Reagent Stoichiometry | Moderate | Using a slight excess of the nitrating agent can drive the reaction to completion, but a large excess can increase the risk of over-nitration (dinitration), forming unwanted by-products. |
| Reaction Temperature | Moderate | Nitration is an exothermic reaction. Low temperatures are generally required to control the reaction rate and prevent the formation of by-products and ensure regioselectivity. However, temperatures that are too low may result in an impractically slow reaction rate. |
| Reaction Time | High | Sufficient reaction time is necessary for the reaction to go to completion. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial to determine the optimal reaction time. |
This interactive table details key parameters and their impact on the yield of this compound.
Green Chemistry Principles in Synthetic Route Development
The principles of green chemistry are increasingly being applied to chemical synthesis to reduce environmental impact and improve sustainability. primescholars.com The synthesis of this compound can be evaluated and improved through this lens.
Solvent Selection and Minimization
Traditional nitration reactions often use concentrated sulfuric acid as both a catalyst and a solvent. This generates large volumes of acidic waste, which is corrosive and requires significant effort for neutralization and disposal. Green chemistry encourages the search for alternative, more environmentally benign solvents or solvent-free conditions.
| Solvent System | Advantages | Disadvantages |
| Concentrated H₂SO₄ | Effective at generating the nitronium ion (NO₂⁺), high reaction rates. | Highly corrosive, generates large amounts of acidic waste, significant environmental impact. |
| HNO₃ in Acetic Anhydride | Can reduce or eliminate the need for sulfuric acid, potentially offering different selectivity. researchgate.net | Acetic anhydride is corrosive and moisture-sensitive. |
| Ionic Liquids | Can be recyclable, may offer unique selectivity, low volatility. | Often expensive, potential toxicity and biodegradability issues need to be assessed. |
| Solvent-Free Reaction | Minimizes solvent waste, can lead to higher throughput. | May require specialized equipment, potential for poor heat transfer and mixing. |
This table compares conventional and greener solvent systems for the nitration step.
Atom Economy and Process Efficiency Considerations
Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. wikipedia.orgnih.gov The ideal atom economy is 100%, meaning all atoms from the reactants are incorporated into the final product.
The atom economy for the proposed nitration of Methyl 3,4-dichlorobenzoate can be calculated as follows:
Reaction: C₈H₆Cl₂O₂ + HNO₃ → C₈H₅Cl₂NO₄ + H₂O
Calculation:
Molecular Weight of Desired Product (C₈H₅Cl₂NO₄): 250.04 g/mol
Molecular Weight of Reactants (C₈H₆Cl₂O₂ + HNO₃): 219.03 g/mol + 63.01 g/mol = 282.04 g/mol
Atom Economy (%) = (Mass of Desired Product / Total Mass of Reactants) x 100 Atom Economy (%) = (250.04 / 282.04) x 100 ≈ 88.65%
Purification and Isolation Techniques for Synthetic Intermediates and Final Product
The successful synthesis of this compound relies not only on the strategic development of the synthetic route but also on the rigorous purification and isolation of its synthetic intermediates and the final product. The purity of each component is critical to ensure high yields and to prevent the carry-over of impurities into subsequent reaction steps, which could lead to undesirable side reactions and a complex final mixture. The purification strategies for the key intermediate, 4,5-dichloro-2-nitrobenzoic acid, and the final ester, this compound, typically involve a combination of classical and modern laboratory techniques.
The primary synthetic intermediate, 4,5-dichloro-2-nitrobenzoic acid, is commonly purified through a process of acid-base extraction. This technique leverages the acidic nature of the carboxylic acid group. The crude intermediate, which may contain non-acidic impurities, is dissolved in an aqueous alkaline solution, such as sodium hydroxide (B78521) or potassium hydroxide, to form the corresponding water-soluble carboxylate salt. Any non-acidic impurities can then be removed by extraction with an organic solvent. Subsequently, the aqueous layer is acidified with a mineral acid, like hydrochloric acid or sulfuric acid, to a specific pH, causing the purified 4,5-dichloro-2-nitrobenzoic acid to precipitate out of the solution. google.com This precipitate is then collected by filtration, washed with water to remove any remaining salts, and dried. For instance, a similar compound, 2,5-dichloro-3-nitrobenzoic acid, is purified by dissolving the crude material in an alkaline solution and then acidifying to a pH of 2.8-3.2 at a temperature of 60-80°C to precipitate the purified product. google.com Another example involves the purification of 2-chloro-5-nitrobenzoic acid by dissolving the crude product in an alkali liquid, followed by acid precipitation. google.com
For the final product, this compound, standard purification techniques for neutral organic compounds are employed. Following the esterification of 4,5-dichloro-2-nitrobenzoic acid, the crude reaction mixture is typically worked up by quenching with water and extracting the product into an organic solvent immiscible with water, such as ethyl acetate. The organic layer is then washed with a saturated sodium bicarbonate solution to remove any unreacted carboxylic acid, followed by a wash with brine to remove residual water-soluble impurities. The organic extract is subsequently dried over an anhydrous drying agent, such as magnesium sulfate or sodium sulfate, to remove any dissolved water. After filtration of the drying agent, the solvent is removed under reduced pressure to yield the crude this compound.
Further purification of the final ester is often achieved by recrystallization. This technique relies on the principle of differential solubility of the compound and its impurities in a suitable solvent or solvent system at different temperatures. For analogous compounds like Methyl m-nitrobenzoate, recrystallization from methyl alcohol is a common practice to achieve high purity. orgsyn.org Similarly, Methyl 5-chloro-2-nitrobenzoate can be purified by crystallization from methanol. researchgate.net The selection of an appropriate recrystallization solvent is crucial and is determined empirically to maximize the recovery of the pure product while leaving impurities dissolved in the mother liquor.
In cases where recrystallization does not provide the desired level of purity, or for the isolation of minor components, column chromatography is a powerful alternative. While less common for large-scale industrial processes due to cost and scalability, silica (B1680970) gel chromatography can be highly effective for laboratory-scale purification. The crude product is dissolved in a minimal amount of a suitable solvent and loaded onto a column packed with silica gel. A carefully selected eluent or solvent system is then passed through the column, and the components of the mixture are separated based on their differential adsorption to the stationary phase. For some related nitroaromatic compounds, silica gel chromatography is employed to resolve positional isomers.
The purity of the isolated intermediates and the final product is typically assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy. These methods provide quantitative information about the purity and confirm the chemical identity of the synthesized compounds.
Table 1: Purification Techniques for Synthetic Intermediates and Final Product
| Compound/Intermediate | Purification Technique | Key Steps | Reference for Analogous Compound |
| 4,5-dichloro-2-nitrobenzoic acid | Acid-Base Extraction | 1. Dissolution in aqueous alkali (e.g., NaOH). 2. Extraction of non-acidic impurities with an organic solvent. 3. Acidification (e.g., with HCl or H₂SO₄) to precipitate the purified acid. 4. Filtration, washing with water, and drying. | google.comgoogle.com |
| This compound | Extraction and Washing | 1. Quenching of the reaction mixture with water. 2. Extraction with an organic solvent (e.g., ethyl acetate). 3. Washing with aqueous NaHCO₃ and brine. 4. Drying over anhydrous MgSO₄ or Na₂SO₄. 5. Solvent removal under reduced pressure. | researchgate.net |
| This compound | Recrystallization | 1. Dissolution of the crude product in a minimal amount of a hot solvent (e.g., methanol, ethanol). 2. Slow cooling to induce crystallization. 3. Filtration of the purified crystals. 4. Washing with a small amount of cold solvent and drying. | orgsyn.orgresearchgate.net |
| This compound | Column Chromatography | 1. Adsorption of the crude product onto a stationary phase (e.g., silica gel). 2. Elution with a suitable solvent system. 3. Collection of fractions containing the pure product. 4. Solvent removal. |
Reactivity and Mechanistic Investigations of Methyl 4,5 Dichloro 2 Nitrobenzoate
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is a key reaction class for haloaromatics activated by electron-withdrawing groups. The reaction typically proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. youtube.com The presence of strongly electron-withdrawing groups, such as a nitro group, is often essential for the reaction to occur.
Reactivity Profiling at Halogenated Positions (e.g., C-4 vs. C-5)
In Methyl 4,5-dichloro-2-nitrobenzoate, the two chlorine atoms at the C-4 and C-5 positions exhibit markedly different reactivities toward nucleophiles. The chlorine atom at the C-4 position is significantly more susceptible to nucleophilic attack than the one at the C-5 position.
This regioselectivity is a direct consequence of the electronic effects exerted by the nitro group. The SNAr mechanism relies on the stabilization of the negatively charged Meisenheimer intermediate. The electron-withdrawing nitro group can effectively stabilize this intermediate via resonance only when the nucleophile attacks at the positions ortho or para to it.
C-4 Position (Para): The chlorine at C-4 is in the para position relative to the nitro group at C-2. When a nucleophile attacks C-4, the resulting negative charge can be delocalized across the aromatic ring and, crucially, onto the oxygen atoms of the nitro group. This extensive delocalization provides substantial stabilization for the intermediate, lowering the activation energy for its formation and facilitating the substitution.
C-5 Position (Meta): The chlorine at C-5 is in the meta position relative to the nitro group. If a nucleophile were to attack C-5, the resulting negative charge in the intermediate could not be delocalized onto the nitro group through resonance. The stabilization is therefore much weaker, making the SNAr reaction at this position kinetically unfavorable.
Theoretical investigations on similarly substituted molecules, such as 4,6-dichloro-5-nitrobenzofuroxan, confirm this principle, showing that the carbon atom para to the activating group bears a larger positive partial charge and is the selective site of nucleophilic attack. mdpi.com
Influence of Nitro and Ester Groups on SNAr Pathways
Both the nitro group and the methyl ester group are electron-withdrawing and therefore play a crucial role in activating the benzene (B151609) ring for nucleophilic aromatic substitution.
Nitro Group (NO₂): The nitro group is one of the most powerful activating groups for SNAr reactions. Its strong inductive (-I) and resonance (-M) effects withdraw electron density from the aromatic ring, making the carbon atoms attached to the halogens more electrophilic and susceptible to nucleophilic attack. As detailed above, its ability to stabilize the anionic intermediate through resonance is paramount for the reaction to proceed efficiently at the C-4 position.
Mechanistic Elucidation of Substituent Effects
The mechanism for the preferential substitution at C-4 is the addition-elimination pathway, which proceeds in two distinct steps:
Addition of the Nucleophile: A nucleophile (Nu⁻) attacks the electron-deficient carbon atom at the C-4 position. This is the rate-determining step. The attack breaks the aromaticity of the ring and forms a tetrahedral Meisenheimer complex. The negative charge of this complex is delocalized through resonance, with key resonance structures placing the charge on the carbon atoms ortho and para to the site of attack, and most importantly, onto the oxygen atoms of the para-nitro group.
Elimination of the Leaving Group: In the second, faster step, the aromaticity of the ring is restored by the expulsion of the chloride ion (Cl⁻) as the leaving group. This results in the formation of the final substituted product.
The ability of the nitro group to delocalize the incoming negative charge is the definitive factor directing the substitution to the C-4 position.
Reductions of the Nitro Group
The nitro group of this compound can be reduced to an amino group, yielding a substituted aniline (B41778) derivative. This transformation is a fundamental step in the synthesis of various more complex molecules. The primary challenge is to achieve this reduction selectively without affecting the chlorine substituents or the methyl ester group.
Catalytic Hydrogenation Studies
Catalytic hydrogenation is another powerful method for reducing nitro groups. This process involves reacting the substrate with hydrogen gas (H₂) over the surface of a heterogeneous metal catalyst.
Common catalysts include:
Platinum on carbon (Pt/C)
Palladium on carbon (Pd/C)
While highly effective for nitro group reduction, a significant challenge in the catalytic hydrogenation of halogenated nitroaromatics is the competing side reaction of hydrodehalogenation—the reductive cleavage of the carbon-halogen bond. google.com This leads to a loss of the desired product and the formation of de-chlorinated impurities.
Studies on similar molecules like 2,5-dichloronitrobenzene have shown that careful selection of the catalyst and reaction conditions is crucial to maximize selectivity for the haloaniline product. google.com For instance, platinum-on-carbon catalysts are often employed, and various additives or catalyst modifiers have been explored to suppress the dehalogenation reaction. google.comresearchgate.net The choice of catalyst support and the control of reaction parameters like temperature, pressure, and solvent can significantly influence the outcome, balancing the rate of nitro reduction against the rate of hydrodehalogenation. nih.gov
Ester Hydrolysis and Transesterification Reactions
The ester group in this compound is a primary site for nucleophilic attack, leading to hydrolysis or transesterification. The rates and mechanisms of these reactions are significantly influenced by the electronic effects of the substituents on the aromatic ring.
While specific kinetic data for the acid-catalyzed hydrolysis of this compound are not extensively documented in publicly available literature, the reaction kinetics can be inferred from studies on related substituted methyl benzoates. The mechanism of acid-catalyzed ester hydrolysis typically involves the initial protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, followed by the nucleophilic attack of water.
The electronic effects of the substituents on the benzene ring play a crucial role in determining the reaction rate. The Hammett equation, which relates reaction rates to substituent constants (σ), provides a framework for predicting these effects. Electron-withdrawing groups, such as the chloro and nitro groups present in this compound, generally decrease the rate of acid-catalyzed hydrolysis. This is because they destabilize the positively charged transition state formed during the reaction.
To illustrate the expected electronic influence on the reaction kinetics, the Hammett substituent constants for relevant groups are presented below. A positive σ value indicates an electron-withdrawing group, which is expected to slow down the acid-catalyzed hydrolysis.
| Substituent | Hammett Constant (σp) |
| -NO₂ | 0.78 |
| -Cl | 0.23 |
| -H | 0.00 |
| -CH₃ | -0.17 |
| -OCH₃ | -0.27 |
This table presents Hammett constants for para-substituents to illustrate their electronic effects. The values for the specific substitution pattern of this compound would be a composite of these effects.
Given the presence of two chloro atoms and a nitro group, all of which are electron-withdrawing, the rate of acid-catalyzed hydrolysis of this compound is anticipated to be significantly slower than that of unsubstituted methyl benzoate (B1203000).
In contrast to acid-catalyzed hydrolysis, base-promoted hydrolysis of esters is generally accelerated by electron-withdrawing substituents. The mechanism involves the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, forming a tetrahedral intermediate. This is typically the rate-determining step. The subsequent collapse of this intermediate expels the methoxide (B1231860) leaving group to yield the carboxylate.
The electron-withdrawing nitro and chloro groups in this compound are expected to stabilize the negatively charged tetrahedral intermediate through inductive and resonance effects. This stabilization lowers the activation energy of the rate-determining step, thereby increasing the rate of hydrolysis compared to unsubstituted methyl benzoate. Studies on the hydrolysis of substituted methyl benzoates have consistently shown that electron-withdrawing groups enhance the rate of base-promoted hydrolysis.
Transition Metal-Catalyzed Coupling Reactions
The chloro substituents on the aromatic ring of this compound provide handles for the formation of new carbon-carbon and carbon-heteroatom bonds through various transition metal-catalyzed cross-coupling reactions.
The Suzuki-Miyaura coupling reaction is a powerful and widely used method for forming carbon-carbon bonds, typically involving the reaction of an organoboron compound with a halide in the presence of a palladium catalyst and a base. libretexts.orgnobelprize.org The general catalytic cycle for the Suzuki-Miyaura reaction involves three key steps:
Oxidative Addition: The palladium(0) catalyst oxidatively adds to the aryl halide (in this case, a C-Cl bond of this compound) to form a palladium(II) species.
Transmetalation: The organic group from the organoboron reagent is transferred to the palladium(II) center, displacing the halide. This step is facilitated by the base.
Reductive Elimination: The two organic groups on the palladium(II) center couple and are eliminated, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst.
The reactivity of the two chloro substituents in this compound in a Suzuki-Miyaura coupling may differ due to their electronic and steric environments. The presence of the ortho-nitro group can influence the reactivity of the adjacent chloro substituent. While specific studies on this molecule are limited, research on other dihaloarenes often shows selectivity in coupling reactions.
Typical conditions for a Suzuki-Miyaura coupling reaction are summarized in the table below. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity. researchgate.net
| Component | Examples |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) |
| Ligand | Triphenylphosphine (PPh₃), SPhos, XPhos |
| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄ |
| Solvent | Toluene (B28343), Dioxane, DMF, Water/Organic mixtures |
| Boron Reagent | Arylboronic acids, Arylboronic esters |
The application of Suzuki-Miyaura coupling to this compound would allow for the introduction of various aryl or vinyl groups at the chlorinated positions, providing a pathway to more complex molecular architectures.
Beyond palladium-catalyzed reactions, other transition metals can also mediate transformations at the C-Cl bonds. For instance, copper-catalyzed reactions, such as the Ullmann condensation, could potentially be used to form carbon-oxygen or carbon-nitrogen bonds. Nickel-catalyzed cross-coupling reactions also offer an alternative to palladium for certain transformations. The nitro group itself can be a site for reactivity, for example, it can be reduced to an amino group, which can then participate in further reactions, including palladium-catalyzed C-N coupling reactions. nih.gov
Kinetics and Thermodynamic Studies of Key Reactions
For ester hydrolysis , the thermodynamics are generally favorable, leading to the formation of the more stable carboxylate (in base) or carboxylic acid and alcohol. As discussed, the kinetics are highly dependent on the pH and the electronic nature of the substituents. The electron-withdrawing groups in this compound would make the base-promoted hydrolysis both kinetically faster and thermodynamically more favorable compared to methyl benzoate.
Determination of Reaction Rates and Activation Energies
The reactivity of these compounds is largely governed by nucleophilic aromatic substitution (SNAr). In this type of reaction, a nucleophile attacks the electron-deficient aromatic ring, leading to the displacement of a leaving group, in this case, one of the chlorine atoms. The presence of electron-withdrawing groups, such as nitro (-NO₂) and chloro (-Cl) groups, on the benzene ring makes the ring more susceptible to nucleophilic attack. masterorganicchemistry.comwikipedia.org These groups help to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction, thereby accelerating the reaction rate. masterorganicchemistry.comwikipedia.org
A study on the aminodechlorination of methyl 2,4-dichloro-3,5-dinitrobenzoate with alicyclic secondary amines like piperidine, piperazine, morpholine, and thiomorpholine (B91149) in different solvents (methanol and benzene) revealed that the reactions follow second-order kinetics. researchgate.net The rate of these reactions was found to be dependent on both the concentration of the substrate (the benzoate) and the nucleophile (the amine). The substitution was observed to occur at the C-2 position, which is activated by the adjacent nitro groups at C-3 and C-5. researchgate.net
The determination of reaction rates for such reactions is typically carried out using spectrophotometry, where the change in absorbance of the reaction mixture over time is monitored. researchgate.net The pseudo-first-order rate constants (kobs) can be determined by keeping the concentration of the nucleophile in large excess compared to the substrate. The second-order rate constants (kA) are then calculated from the pseudo-first-order constants.
The activation energy (Ea) and other thermodynamic parameters such as the enthalpy of activation (ΔH‡), entropy of activation (ΔS‡), and Gibbs free energy of activation (ΔG‡) can be determined by studying the reaction at different temperatures and applying the Arrhenius and Eyring equations. These parameters provide valuable information about the transition state of the reaction. For the reaction of methyl 2,4-dichloro-3,5-dinitrobenzoate with the studied amines, the thermodynamic parameters indicated that the reactions are not catalyzed by the amine and that the nature of the solvent and the amine significantly influences the reaction rates. researchgate.net
Below are interactive data tables summarizing the second-order rate constants and activation parameters for the reaction of methyl 2,4-dichloro-3,5-dinitrobenzoate with various amines, which can be considered analogous to the expected reactivity of this compound.
Table 1: Second-Order Rate Constants (kA) for the Reaction of Methyl 2,4-dichloro-3,5-dinitrobenzoate with Amines in Methanol (B129727) and Benzene at 25°C
| Nucleophile | Solvent | kA (dm³ mol⁻¹ s⁻¹) |
| Piperidine | Methanol | Data not available in source |
| Piperidine | Benzene | Data not available in source |
| Piperazine | Methanol | Data not available in source |
| Piperazine | Benzene | Data not available in source |
| Morpholine | Methanol | Data not available in source |
| Morpholine | Benzene | Data not available in source |
| Thiomorpholine | Methanol | Data not available in source |
| Thiomorpholine | Benzene | Data not available in source |
Specific values for kA were not provided in the abstract, but the study indicated their determination. researchgate.net
Table 2: Activation Parameters for the Reaction of Methyl 2,4-dichloro-3,5-dinitrobenzoate with Amines
| Nucleophile | Solvent | Eₐ (kJ mol⁻¹) | ΔH‡ (kJ mol⁻¹) | ΔS‡ (J mol⁻¹ K⁻¹) | ΔG‡ (kJ mol⁻¹) |
| Piperidine | Methanol | Data not available in source | Data not available in source | Data not available in source | Data not available in source |
| Piperidine | Benzene | Data not available in source | Data not available in source | Data not available in source | Data not available in source |
| Piperazine | Methanol | Data not available in source | Data not available in source | Data not available in source | Data not available in source |
| Piperazine | Benzene | Data not available in source | Data not available in source | Data not available in source | Data not available in source |
| Morpholine | Methanol | Data not available in source | Data not available in source | Data not available in source | Data not available in source |
| Morpholine | Benzene | Data not available in source | Data not available in source | Data not available in source | Data not available in source |
| Thiomorpholine | Methanol | Data not available in source | Data not available in source | Data not available in source | Data not available in source |
| Thiomorpholine | Benzene | Data not available in source | Data not available in source | Data not available in source | Data not available in source |
The abstract mentions the calculation of these parameters but does not provide the specific values. researchgate.net
Equilibrium Considerations for Reversible Transformations
While many nucleophilic aromatic substitution reactions proceed to completion, it is important to consider the possibility of reversible transformations, where an equilibrium is established between the reactants and products. For a hypothetical reversible reaction involving this compound, the position of the equilibrium will be determined by the relative stabilities of the reactants and products, which are in turn influenced by several factors.
The general form of a reversible nucleophilic aromatic substitution can be represented as:
Aryl-LG + Nu ⇌ Aryl-Nu + LG
where Aryl-LG is the substituted benzene (e.g., this compound), Nu is the nucleophile, and LG is the leaving group (a chloride ion in this case).
The equilibrium constant (Keq) for this reaction is given by:
Keq = ([Aryl-Nu][LG]) / ([Aryl-LG][Nu])
A large value of Keq indicates that the equilibrium lies to the right, favoring the formation of products. Conversely, a small Keq suggests that the reactants are favored. The key factors influencing the position of this equilibrium include:
Nature of the Nucleophile and Leaving Group: The equilibrium will favor the displacement of the weaker base. In other words, for the forward reaction to be favored, the incoming nucleophile (Nu⁻) should be a stronger base than the leaving group (LG⁻). In the case of this compound, the leaving group is a chloride ion (Cl⁻), which is a very weak base, making the forward reaction generally favorable with a wide range of nucleophiles. youtube.com
Solvent Effects: The solvent can play a significant role in stabilizing the charged species in the reaction. Polar aprotic solvents are often used for SNAr reactions as they can solvate the cation accompanying the nucleophile without strongly solvating the nucleophile itself, thus enhancing its reactivity. The choice of solvent can influence the relative energies of the reactants, products, and the transition state, thereby shifting the equilibrium position.
Steric and Electronic Effects: The substituents on the aromatic ring not only affect the rate of reaction but also the position of equilibrium. The electron-withdrawing nitro and chloro groups in this compound stabilize the aromatic ring towards nucleophilic attack and also stabilize the final product, thus favoring the forward reaction. libretexts.orgpressbooks.pub Steric hindrance around the reaction center can affect both the forward and reverse reaction rates and consequently the equilibrium position. researchgate.net
In the context of this compound, a reversible transformation would likely involve a nucleophile that is a relatively weak base, comparable in basicity to the chloride ion. In such a scenario, the concentrations of reactants and products at equilibrium would be significant. To drive the reaction towards the desired product, one could use a large excess of the nucleophile or remove one of the products (e.g., the leaving group) from the reaction mixture as it is formed, in accordance with Le Châtelier's principle.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the connectivity of atoms and the electronic environment of the protons and carbons within the molecule.
High-Resolution ¹H and ¹³C NMR Spectral Analysis
¹H NMR Spectroscopy: The proton NMR spectrum of Methyl 4,5-dichloro-2-nitrobenzoate is expected to show two signals in the aromatic region and one signal in the aliphatic region. The two aromatic protons, H-3 and H-6, would appear as distinct singlets due to the lack of adjacent protons for coupling. The strong electron-withdrawing effects of the nitro group at position 2 and the chlorine atoms at positions 4 and 5 would significantly deshield these protons, causing them to resonate at downfield chemical shifts, likely in the range of 7.5 to 8.5 ppm. The methyl ester group (-OCH₃) would give rise to a sharp singlet further upfield, typically around 3.9 ppm.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. For this compound, eight distinct signals are expected. The carbonyl carbon of the ester group is the most deshielded, typically appearing in the 160-165 ppm region. The aromatic carbons are found in the 120-150 ppm range. The carbon attached to the nitro group (C-2) would be significantly deshielded, while the carbons bonded to the chlorine atoms (C-4 and C-5) would also experience downfield shifts. chemicalbook.com The carbon of the methyl group would be the most shielded, appearing at approximately 53 ppm.
Predicted NMR Data for this compound (based on analysis of 4,5-dichloro-2-nitrobenzoic acid)
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| H-3 | ~8.0-8.5 (s) | - |
| H-6 | ~7.5-8.0 (s) | - |
| -OCH₃ | ~3.9 (s) | ~53 |
| C=O | - | ~163 |
| C-1 | - | ~130 |
| C-2 | - | ~148 |
| C-3 | - | ~127 |
| C-4 | - | ~135 |
| C-5 | - | ~138 |
| C-6 | - | ~125 |
Note: The chemical shifts are approximate and can vary based on the solvent and experimental conditions. The data for the aromatic and carboxyl carbons are based on the reported values for 4,5-dichloro-2-nitrobenzoic acid.
Influence of Substituents on Chemical Shifts and Coupling Constants
The chemical shifts of the aromatic protons and carbons in this compound are significantly influenced by the electronic properties of the substituents.
Nitro Group (-NO₂): The nitro group is a strong electron-withdrawing group through both resonance and inductive effects. This causes a significant deshielding (downfield shift) of the ortho (H-3) and para protons and carbons.
Chlorine Atoms (-Cl): Chlorine is an electronegative atom and thus electron-withdrawing through the inductive effect, leading to a deshielding of the attached carbons (C-4 and C-5) and adjacent protons.
The absence of any significant proton-proton coupling in the aromatic region is a direct consequence of the substitution pattern, where each aromatic proton is flanked by substituted carbons.
Vibrational Spectroscopy (FTIR, Raman)
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and can offer insights into its conformational properties.
Characteristic Vibrational Modes of Nitro, Ester, and Halogen Moieties
The vibrational spectrum of this compound is expected to be rich with characteristic absorption bands corresponding to its various functional groups.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Nitro (-NO₂) | Asymmetric stretching | ~1530-1560 |
| Symmetric stretching | ~1340-1370 | |
| Ester (C=O) | Stretching | ~1720-1740 |
| Ester (C-O) | Stretching | ~1250-1300 |
| Aromatic Ring | C=C stretching | ~1450-1600 |
| C-H stretching | ~3000-3100 | |
| Halogen (C-Cl) | Stretching | ~600-800 |
The strong electron-withdrawing nature of the nitro group and chlorine atoms can influence the exact position of these bands. For instance, the C=O stretching frequency of the ester may be slightly higher than that of an unsubstituted methyl benzoate (B1203000) due to the inductive effect of the ring substituents. The presence of two chlorine atoms will likely result in strong absorptions in the lower frequency region of the spectrum.
Conformational Insights from Vibrational Data
The orientation of the nitro and ester groups relative to the benzene (B151609) ring can, in some cases, be inferred from vibrational spectra. The planarity of these groups with the ring affects the conjugation and, consequently, the vibrational frequencies. In sterically hindered molecules, these groups may be twisted out of the plane of the aromatic ring. While detailed conformational analysis would require more advanced computational studies, significant deviations from expected vibrational frequencies could suggest such steric effects are at play in this compound.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. This information is critical for confirming the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to definitively confirm the molecular formula of a compound. For this compound, with a chemical formula of C₈H₅Cl₂NO₄, the theoretical exact mass can be calculated. An experimental HRMS analysis would be expected to yield a measured mass that is extremely close to this theoretical value, thereby confirming its elemental composition. However, specific HRMS data for this compound is not currently documented in publicly accessible scientific literature.
Tandem Mass Spectrometry (LC-MS/MS with CID) for Fragmentation Pathway Analysis and Intermediate Identification
Tandem mass spectrometry (MS/MS), often coupled with liquid chromatography (LC) and utilizing Collision-Induced Dissociation (CID), is a technique used to fragment a selected ion and analyze the resulting fragment ions. This allows for detailed structural elucidation. For this compound, a hypothetical fragmentation pathway would likely involve the initial loss of the methoxy (B1213986) group (-OCH₃) from the ester, the nitro group (-NO₂), or a chlorine atom (-Cl). Subsequent fragmentation could involve the cleavage of the ester bond or the loss of carbon monoxide (CO) from the aromatic ring. The specific fragmentation pattern, including the relative abundances of the fragment ions, would provide a unique fingerprint for the molecule and allow for the identification of its structural components. At present, there are no published LC-MS/MS with CID studies specifically detailing the fragmentation pathways of this compound.
X-ray Crystallography
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions.
Single Crystal X-ray Diffraction for Solid-State Structure Determination
To perform single-crystal X-ray diffraction, a suitable single crystal of this compound would need to be grown. This crystal would then be exposed to an X-ray beam, and the resulting diffraction pattern would be analyzed to determine the crystal system, space group, and the precise coordinates of each atom within the unit cell. This would provide an unambiguous determination of its solid-state structure. To date, the results of a single-crystal X-ray diffraction study for this compound have not been reported in the scientific literature.
Analysis of Bond Lengths, Bond Angles, and Dihedral Angles
A crystallographic study would yield a detailed table of all bond lengths, bond angles, and dihedral angles within the this compound molecule. For instance, it would provide the precise lengths of the C-C bonds within the benzene ring, the C-Cl bonds, the C-N bond of the nitro group, and the C-C and C-O bonds of the methyl ester group. The planarity of the benzene ring and the orientation of the substituent groups (the two chlorine atoms, the nitro group, and the methyl ester group) relative to the ring would be defined by the dihedral angles.
Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
The arrangement of molecules within the crystal lattice is determined by intermolecular forces. X-ray crystallography would reveal the presence of any such interactions. In the case of this compound, potential intermolecular interactions could include weak hydrogen bonds (e.g., C-H···O), halogen bonding (involving the chlorine atoms), and π-π stacking interactions between the aromatic rings of adjacent molecules. The nature and geometry of these interactions are crucial for understanding the packing of the molecules in the solid state and can influence the physical properties of the crystal. Without experimental data, any discussion of these interactions remains speculative.
Polymorphism and Crystalline Forms
A comprehensive search of available scientific literature and crystallographic databases has revealed no specific studies focused on the polymorphism of this compound. Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit varying physical properties, including melting point, solubility, and stability.
While research has been conducted on the crystalline structures of related isomers and dichlorinated nitroaromatic compounds, data specifically detailing different crystalline forms of this compound, or conditions under which different polymorphs might be formed, are not present in the reviewed literature.
Therefore, a detailed analysis and data table regarding the polymorphism of this specific compound cannot be provided at this time due to the absence of published research on the topic. Further experimental investigation would be required to identify and characterize any potential polymorphic forms of this compound.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations are at the heart of modern computational chemistry, enabling the detailed study of molecular systems. For Methyl 4,5-dichloro-2-nitrobenzoate, these calculations can elucidate the influence of its substituent groups—two chlorine atoms and a nitro group—on the electronic environment of the benzoate (B1203000) ring.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. nih.gov It allows for the optimization of molecular geometry to find the most stable conformation and provides detailed information about bond lengths, bond angles, and dihedral angles.
For a molecule like this compound, DFT calculations would reveal how the electron-withdrawing nature of the two chlorine atoms and the nitro group affects the geometry of the benzene (B151609) ring and the orientation of the methyl ester group. In related dichlorinated and nitrated aromatic compounds, such as 4,6-dichloro-5-nitrobenzofuroxan, DFT calculations have shown that steric hindrance between adjacent chlorine atoms and a nitro group forces the nitro group to twist out of the plane of the aromatic ring. mdpi.com This twisting can significantly impact the molecule's electronic properties and reactivity. mdpi.com A similar effect would be anticipated for this compound, where the substituents' positions would dictate the final, lowest-energy molecular conformation.
A significant application of quantum chemical calculations is the prediction of spectroscopic data. nih.govresearchgate.net By computing these parameters, a theoretical spectrum can be generated that can be compared with experimental results to confirm the molecular structure.
NMR Chemical Shifts: DFT calculations can predict the 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts. wisc.edu The local electronic environment around each nucleus determines its shielding and, consequently, its chemical shift. For this compound, the electron-withdrawing chloro and nitro groups would be expected to cause a downfield shift (higher ppm values) for the aromatic protons and carbons, particularly those in close proximity. wisc.edu
Vibrational Frequencies: Theoretical calculations can also predict the infrared (IR) and Raman spectra by calculating the vibrational frequencies of the molecule. scirp.orgresearchgate.net Specific vibrational modes are associated with the stretching and bending of particular bonds or functional groups, such as the C=O of the ester, the C-Cl bonds, and the N-O bonds of the nitro group. scirp.orgresearchgate.net For example, the asymmetric and symmetric stretching vibrations of the NO2 group in substituted nitrobenzenes are typically observed in distinct regions of the IR spectrum. researchgate.net Comparing calculated frequencies with experimental spectra helps in the complete vibrational assignment for the molecule. nih.gov
Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. wuxiapptec.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions.
The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). wuxiapptec.com The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for predicting a molecule's stability and reactivity. irjweb.com A small HOMO-LUMO gap generally indicates high chemical reactivity and polarizability, whereas a large gap suggests higher stability and lower reactivity. researchgate.net
For this compound, the presence of three strong electron-withdrawing groups (two Cl, one NO2) is expected to significantly lower the energy of the LUMO, making the aromatic ring highly electron-deficient and susceptible to nucleophilic attack. This would result in a relatively small HOMO-LUMO gap, indicating a chemically reactive molecule. irjweb.comresearchgate.net The distribution of the LUMO would likely be concentrated on the aromatic ring, highlighting the sites most prone to attack by a nucleophile.
Table 1: Conceptual Global Reactivity Descriptors from HOMO-LUMO Energies
| Parameter | Formula | Significance | Predicted Trend for this compound |
|---|---|---|---|
| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. | Small gap, suggesting high reactivity. researchgate.net |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. | Low hardness, indicating a "soft" and reactive molecule. irjweb.com |
| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness; indicates high reactivity. | High softness. irjweb.com |
| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Measures the ability to attract electrons. | High electronegativity. |
| Electrophilicity Index (ω) | χ2 / (2η) | Measures the propensity to accept electrons. | High electrophilicity index, indicating a strong electrophile. |
This table is based on established theoretical principles and trends observed in related molecules. irjweb.comresearchgate.net
Reaction Pathway Modeling
Computational chemistry can also model the entire course of a chemical reaction, providing a detailed map of the energy changes that occur as reactants are converted into products. This is particularly valuable for understanding reaction mechanisms that are difficult to probe experimentally.
Given its electron-deficient aromatic ring, this compound is an excellent candidate for Nucleophilic Aromatic Substitution (SNAr) reactions. In these reactions, a nucleophile attacks the aromatic ring and displaces one of the leaving groups (in this case, a chloride ion).
Computational modeling can identify the structure of the transition state—the highest energy point along the reaction pathway. By calculating the energy of this transition state relative to the reactants, the activation energy barrier for the reaction can be determined. A lower energy barrier corresponds to a faster reaction rate. For SNAr reactions, the formation of a transient, negatively charged Meisenheimer complex is a key intermediate, and its stability can also be assessed computationally. Studies on related compounds like 1,2-dihalo-4,5-dinitrobenzene show that nucleophilic attack often leads to the substitution of a nitro group or a halogen, depending on the reaction conditions. researchgate.net DFT calculations on similar systems have been used to corroborate experimental kinetic data and provide a deeper understanding of the reaction mechanism. mdpi.com
A reaction coordinate analysis provides a profile of the energy of the molecular system as it progresses along the reaction pathway from reactants to products. This profile, often visualized as a 2D plot, shows the energy of reactants, intermediates (like the Meisenheimer complex), transition states, and products.
By mapping the reaction coordinate, chemists can visualize the energy barriers that must be overcome for the reaction to proceed and identify any stable intermediates that may be formed. For the SNAr reaction of this compound, this analysis would detail the energetic cost of the nucleophile's initial attack on the ring, the formation and stabilization of the intermediate complex, and the final expulsion of the chloride leaving group. This provides a comprehensive picture of the reaction's thermodynamics and kinetics.
Molecular Electrostatic Potential (MEP) Mapping
The Molecular Electrostatic Potential (MEP) is a valuable concept in computational chemistry that describes the charge distribution within a molecule. It is used to predict how a molecule will interact with other chemical species. The MEP is mapped onto the molecule's surface to visualize regions of positive and negative electrostatic potential.
Conversely, the oxygen atoms of the nitro group and the carbonyl oxygen of the methyl ester group are regions of high electron density, representing negative electrostatic potential. These sites are therefore susceptible to electrophilic attack. The most positive potential is typically located over the hydrogen atoms of the methyl group and the aromatic ring, making them potential sites for nucleophilic interaction.
In related nitroaromatic compounds like nitrobenzene, the MEP clearly shows negative potential localized on the nitro group's oxygen atoms, making them nucleophilic centers, while the aromatic ring exhibits a more positive potential, indicating its susceptibility to nucleophilic attack. researchgate.net For substituted dichloronitrobenzene derivatives, the chlorine atoms further enhance the electrophilic character of the aromatic ring. nih.gov
Table 1: Predicted Electrophilic and Nucleophilic Sites in this compound
| Site | Type | Predicted Electrostatic Potential |
| Oxygen atoms of the nitro group | Nucleophilic | Negative |
| Carbonyl oxygen of the ester | Nucleophilic | Negative |
| Aromatic ring carbon atoms | Electrophilic | Positive |
| Hydrogen atoms | Electrophilic | Positive |
Intermolecular Interaction Analysis
The way molecules pack in a crystal is determined by a complex network of non-covalent intermolecular interactions. Understanding these interactions is key to predicting the physical properties of a crystalline solid.
Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions in a crystal lattice. While a specific Hirshfeld analysis for this compound is not published, studies on structurally similar compounds provide significant insights into the expected interactions.
For this compound, a similar distribution of interactions is anticipated, with a significant contribution from contacts involving the chlorine atoms.
Table 2: Anticipated Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for a Dichlorinated Aromatic Compound
| Interaction Type | Percentage Contribution |
| H···H | ~45% |
| Cl···H/H···Cl | ~21% |
| C···H/H···C | ~19% |
| Data based on a structurally related dichlorinated compound. nih.gov |
In the absence of strong hydrogen bond donors, the crystal structure of this compound is likely stabilized by weaker C—H···O hydrogen bonds and halogen···halogen interactions. In the crystal structure of a closely related molecule, Methyl 5-chloro-2-nitrobenzoate, weak C—H···O hydrogen bonds link the molecules into layers. nih.govresearchgate.net These interactions, although weak, collectively play a crucial role in the supramolecular assembly.
Furthermore, π–π stacking interactions between the aromatic rings are expected to contribute to the crystal's stability. The electron-deficient nature of the nitro- and chloro-substituted benzene ring would favor offset or face-to-face stacking arrangements with neighboring molecules to minimize electrostatic repulsion and maximize van der Waals forces. Computational studies on similar aromatic systems have quantified the energies of these stacking interactions, confirming their importance in crystal engineering.
Methyl 4,5 Dichloro 2 Nitrobenzoate As a Chemical Building Block
Precursor to Structurally Diverse Organic Compounds
The strategic placement of chloro, nitro, and ester functionalities on the benzene (B151609) ring makes Methyl 4,5-dichloro-2-nitrobenzoate a highly versatile platform for chemical synthesis. The electron-withdrawing nature of the nitro group and chlorine atoms activates the aromatic ring for certain reactions, while each group also serves as a handle for specific chemical transformations.
Synthesis of Substituted Benzoic Acid Derivatives
This compound is an excellent starting point for producing a variety of substituted benzoic acid derivatives. The functional groups on the molecule can be selectively modified through several reaction pathways:
Nucleophilic Aromatic Substitution: The chlorine atoms on the aromatic ring can be replaced by various nucleophiles. This allows for the introduction of new functional groups onto the benzoic acid core.
Reduction of the Nitro Group: The nitro group can be readily reduced to an amine (NH₂) group, yielding an amino-dichloro-benzoate derivative. This newly formed amino group can then undergo a vast range of reactions, such as diazotization or acylation, to introduce further diversity. For instance, similar compounds like methyl 4-amino-3-methylbenzoate are acylated as a step in the synthesis of more complex molecules. researchgate.net
Ester Hydrolysis: The methyl ester can be hydrolyzed to a carboxylic acid. This transformation is fundamental if the final target molecule requires a free carboxylic acid group for further reactions or for its desired properties. The synthesis of various methyl benzoate (B1203000) compounds is often achieved through the esterification of the corresponding benzoic acid. mdpi.com
Fluorodenitration: In related compounds like methyl 4-chloro-2-nitrobenzoate, the nitro group can be replaced with a fluorine atom in a process known as fluorodenitration, a reaction that yields methyl 4-chloro-2-fluorobenzoate (B8447827). sigmaaldrich.com This suggests a potential pathway for creating fluorinated benzoic acid derivatives from this compound.
These transformations enable chemists to use this compound as a scaffold, systematically altering its structure to create a library of benzoic acid derivatives with tailored properties.
Derivatization towards Heterocyclic Systems
Heterocyclic compounds, which contain rings with atoms of at least two different elements, are of immense importance in chemistry. This compound serves as a key precursor for building such ring systems. The reactivity of the nitro group and the adjacent chlorine atom is often exploited to construct fused heterocyclic rings.
A common strategy involves the reduction of the nitro group to an amine, followed by reactions that engage the neighboring chloro substituent to form a new ring. For example, a related starting material, methyl 4-chloro-2-nitrobenzoate, has been used in the synthesis of methyl 3-hydroxybenzo[b]thiophene-2-carboxylate esters. sigmaaldrich.com This type of cyclization reaction, where substituents on a benzene ring react to form an adjacent ring, highlights the potential of this compound to be converted into various bicyclic heterocyclic systems. The presence of two chlorine atoms offers additional possibilities for sequential or selective cyclization reactions.
Role in the Construction of Complex Molecular Scaffolds
Beyond simple derivatives, this compound is a building block for constructing intricate, multi-ring molecular architectures. Its utility is particularly evident in the synthesis of pharmacologically active compounds. A closely related analogue, methyl 5-chloro-2-nitrobenzoate, is a known intermediate in the synthesis of Tolvaptan. researchgate.netnih.gov Tolvaptan is a selective vasopressin V2-receptor antagonist with a complex polycyclic structure. nih.gov
The synthesis of such molecules requires starting materials that offer multiple, predictable reaction sites. This compound fits this role perfectly. A synthetic route could involve, for example, substitution of one chlorine atom, reduction of the nitro group, acylation of the resulting amine, and subsequent cyclization involving the second chlorine atom. This step-wise approach allows for the controlled and systematic assembly of complex molecular frameworks that would be difficult to create otherwise. The compound serves as a foundational piece upon which larger and more functionally sophisticated structures are built.
Applications in Materials Science (Excluding Prohibited Areas)
While primarily used in fine chemical synthesis, the structural features of this compound suggest theoretical potential for applications in materials science.
Precursor for Polymer Monomers (Theoretical)
In theory, this compound could be modified to act as a monomer for the synthesis of specialized polymers. Its functional groups provide the necessary handles for polymerization reactions. For example:
The nitro group can be reduced to an amine, and the ester can be hydrolyzed to a carboxylic acid. The resulting diamino or amino-carboxylic acid-type molecule could then undergo condensation polymerization to form polyamides or other related polymers.
The two chlorine atoms could potentially be used for cross-linking polymer chains, which would impart specific physical properties like rigidity or thermal stability to the final material.
These potential applications remain theoretical but are based on established principles of polymer chemistry, highlighting the compound's latent versatility.
Building Block for Advanced Organic Materials (Theoretical)
The field of advanced organic materials seeks to create non-metallic substances with interesting electronic, optical, or magnetic properties. Nitroaromatic compounds are known precursors for various functional materials.
Theoretically, this compound could serve as a building block in this area. The combination of electron-withdrawing nitro and chloro groups on the benzene ring significantly influences its electronic properties. It could be a precursor for:
Organic Radicals: Certain families of persistent organic radicals are used to create functional molecular materials with magnetic or conductive properties. rsc.org The nitroaromatic scaffold of this compound could be chemically transformed into such radical species.
Electron-Acceptor Units: In the design of organic semiconductors or materials for non-linear optics, molecules are often constructed from electron-donating and electron-accepting units. The highly electron-deficient aromatic ring of this compound could theoretically be incorporated as an electron-acceptor component in larger, electronically active molecular systems.
These applications are speculative but illustrate how the fundamental chemical properties of this building block could be leveraged in the future development of advanced materials.
Table 2: Compound Names Mentioned in this Article
| Compound Name |
|---|
| 4,5-Dichloro-2-nitroaniline sigmaaldrich.com |
| Methyl 2,4-dichloro-5-nitrobenzoate biosynth.com |
| Methyl 3-hydroxybenzo[b]thiophene-2-carboxylate sigmaaldrich.com |
| This compound ontosight.ai |
| Methyl 4-amino-3-methylbenzoate researchgate.net |
| Methyl 4-chloro-2-fluorobenzoate sigmaaldrich.com |
| Methyl 4-chloro-2-nitrobenzoate sigmaaldrich.com |
| Methyl 5-chloro-2-nitrobenzoate researchgate.netnih.gov |
Analytical Method Development for Chemical Process Monitoring
Chromatographic Techniques for Purity and Reaction Monitoring
Chromatographic methods are fundamental in separating and quantifying the components of a chemical mixture. For Methyl 4,5-dichloro-2-nitrobenzoate, Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Thin Layer Chromatography (TLC) are routinely employed.
Gas Chromatography (GC) for Purity Assessment
Gas chromatography is a powerful technique for assessing the purity of volatile and thermally stable compounds like this compound. The method involves vaporizing the sample and passing it through a column, where separation occurs based on the differential partitioning of the analytes between the mobile gas phase and a stationary phase.
A typical GC method for purity assessment would utilize a capillary column, such as a fused silica (B1680970) column coated with a non-polar stationary phase like 100% dimethylpolysiloxane. amazonaws.com The instrument is equipped with a detector sensitive to the target analytes; for halogenated and nitroaromatic compounds, an electron capture detector (ECD) is highly effective due to its sensitivity to electronegative functional groups. epa.gov A nitrogen-phosphorus detector (NPD) can also be used. epa.gov
To perform a purity analysis, a precisely weighed sample of this compound is dissolved in a suitable solvent, such as isooctane (B107328) or hexane (B92381), and injected into the GC system. epa.gov The resulting chromatogram will show a major peak corresponding to the main compound and smaller peaks for any volatile impurities. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For accurate quantification, an internal standard, such as hexachlorobenzene, can be added to the sample and standard solutions. epa.gov
Table 1: Illustrative GC Parameters for Purity Assessment of this compound
| Parameter | Condition |
| Column | Fused silica capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Stationary Phase | 100% Dimethylpolysiloxane (or equivalent) |
| Carrier Gas | Helium or Nitrogen, constant flow |
| Injector Temperature | 250 °C |
| Detector | Electron Capture Detector (ECD) or Nitrogen-Phosphorus Detector (NPD) |
| Detector Temperature | 300 °C |
| Oven Program | Initial temp. 180°C for 4 min, ramp to 220°C at 20°C/min, hold for 19 min amazonaws.com |
| Injection Volume | 1 µL |
| Solvent | Isooctane or Hexane epa.gov |
High-Performance Liquid Chromatography (HPLC) for Reaction Progress and Impurity Profiling
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for monitoring the progress of reactions involving this compound and for creating a detailed profile of any non-volatile impurities. This technique is particularly useful for compounds that are not suitable for GC due to low volatility or thermal instability.
In a typical reverse-phase HPLC method, a non-polar stationary phase (like C18) is used with a polar mobile phase. sielc.com The separation is based on the differential partitioning of the analytes between the two phases. A gradient elution, where the composition of the mobile phase is changed over time, is often employed to achieve optimal separation of compounds with a wide range of polarities. ekb.eg
For monitoring a reaction, small aliquots of the reaction mixture are withdrawn at regular intervals, quenched, and analyzed by HPLC. The chromatograms will show the decrease in the peak area of the starting material (e.g., 2,4,5-trichloronitrobenzene) and the increase in the peak area of the product (this compound), as well as the appearance and disappearance of any intermediates. google.com
Impurity profiling by HPLC allows for the detection and quantification of by-products and degradation products. The method must be validated to ensure it is specific, linear, accurate, and precise for all known and potential impurities. ekb.eg
Table 2: Representative HPLC Conditions for Reaction Monitoring and Impurity Profiling
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) ekb.eg |
| Mobile Phase A | 0.1% Triethylamine in Water ekb.eg |
| Mobile Phase B | Acetonitrile/Methanol (B129727)/Water (70:20:10 v/v/v) ekb.eg |
| Gradient | A time-programmed gradient from a higher percentage of A to a higher percentage of B |
| Flow Rate | 1.0 mL/min |
| Detector | UV-Vis Detector (e.g., at 205 nm) ekb.eg |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
Thin Layer Chromatography (TLC) for Rapid Screening
Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used for the qualitative monitoring of reactions and for preliminary purity checks. nih.gov It involves spotting the sample onto a plate coated with a thin layer of adsorbent material, typically silica gel, and developing the plate in a sealed chamber with a suitable solvent system (mobile phase). ncids.comyoutube.com
For this compound and related compounds, a common stationary phase is silica gel G. ncids.com The mobile phase is typically a mixture of non-polar and polar solvents, such as cyclohexane (B81311) and chloroform (B151607) or hexane and ethyl acetate. ncids.comyoutube.com The choice of solvent system is optimized to achieve good separation between the starting materials, products, and any significant by-products.
After development, the separated spots are visualized. Since many nitroaromatic compounds are colorless, visualization is often achieved by exposing the plate to ultraviolet (UV) light, which causes the compounds to appear as dark spots on a fluorescent background. youtube.com Staining with reagents like iodine vapor can also be used. youtube.com The retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is calculated for each spot and can be used for identification by comparison with standards.
Table 3: Typical TLC System for Screening Reactions of this compound
| Parameter | Description |
| Stationary Phase | Silica gel G on glass or aluminum plates ncids.com |
| Mobile Phase | Cyclohexane-Chloroform (1:1) or Hexane-Ethyl Acetate (9:1) ncids.comyoutube.com |
| Sample Application | Capillary spotter |
| Development | In a closed chamber saturated with the mobile phase vapor |
| Visualization | UV light (254 nm) or Iodine vapor youtube.com |
Hyphenated Techniques for Complex Mixture Analysis
To obtain more detailed information, especially in complex mixtures, chromatographic techniques are often coupled with spectroscopic detectors, a practice known as hyphenation.
GC-MS for Component Identification
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of GC with the identification power of mass spectrometry. As the separated components elute from the GC column, they enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio (m/z). This provides a unique mass spectrum for each component, which acts as a "molecular fingerprint" and allows for its positive identification.
GC-MS is particularly valuable for identifying unknown impurities in this compound. amazonaws.com By comparing the obtained mass spectra with a library of known spectra, the chemical structure of each impurity can be determined. This information is crucial for understanding the reaction pathways that lead to impurity formation and for developing strategies to control them. For quantitative analysis of trace-level genotoxic impurities, selective ion monitoring (SIM) mode can be used to enhance sensitivity and selectivity. amazonaws.com
LC-MS for Non-Volatile Species and Intermediates
For non-volatile or thermally labile compounds that are not amenable to GC analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is the hyphenated technique of choice. rsc.org It couples the separation power of HPLC with the detection capabilities of mass spectrometry. This is particularly useful for analyzing reaction intermediates, which may be present in low concentrations and have different physicochemical properties than the final product.
In the context of this compound synthesis, LC-MS can be used to identify and track the formation of non-volatile intermediates and by-products. The choice of ionization source, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), depends on the polarity and molecular weight of the analytes. rsc.org For nitroaromatic compounds, negative ion mode ESI or APCI can be effective due to the electron-withdrawing nature of the nitro group. rsc.org
Spectroscopic Methods in Process Control
Spectroscopic methods offer a non-invasive and often real-time window into the chemical transformations occurring within a reactor. By analyzing the interaction of electromagnetic radiation with the reacting mixture, it is possible to track the consumption of reactants, the formation of intermediates, and the appearance of the final product.
In-situ FTIR for Real-time Reaction Monitoring
In-situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful Process Analytical Technology (PAT) tool that provides real-time molecular information about a chemical reaction. By inserting a probe directly into the reaction vessel, spectra can be continuously collected, allowing for the tracking of concentration changes of key chemical species.
The synthesis of this compound typically involves the esterification of 4,5-dichloro-2-nitrobenzoic acid with methanol, often in the presence of an acid catalyst. In-situ FTIR can monitor this process by tracking the characteristic infrared absorption bands of the reactant, product, and potentially any significant intermediates.
Key Spectral Features for Monitoring:
4,5-dichloro-2-nitrobenzoic acid (Reactant): The carboxylic acid group of the starting material exhibits a characteristic broad O-H stretch in the region of 2500-3300 cm⁻¹ and a strong carbonyl (C=O) stretching vibration typically found around 1700-1725 cm⁻¹. The nitro group (NO₂) will show asymmetric and symmetric stretching bands around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.
This compound (Product): The formation of the ester is marked by the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of a new C=O stretching band for the ester, typically at a higher wavenumber, around 1730-1740 cm⁻¹. The C-O stretching vibrations of the ester group will also appear in the 1300-1100 cm⁻¹ region. The characteristic nitro group peaks will remain.
Methanol (Reactant): The O-H stretching band of methanol appears around 3300-3400 cm⁻¹, which might overlap with the carboxylic acid's O-H band but will decrease in intensity as the reaction proceeds.
By monitoring the decrease in the integrated area of the carboxylic acid's C=O peak and the simultaneous increase in the ester's C=O peak, a real-time reaction profile can be generated. This allows for precise determination of the reaction endpoint, leading to optimized reaction times and reduced impurity formation.
Hypothetical In-situ FTIR Data for the Esterification of 4,5-dichloro-2-nitrobenzoic acid:
| Compound | Functional Group | Expected Wavenumber (cm⁻¹) | Change During Reaction |
| 4,5-dichloro-2-nitrobenzoic acid | O-H (Carboxylic Acid) | 2500-3300 (broad) | Decrease |
| C=O (Carboxylic Acid) | 1700-1725 | Decrease | |
| NO₂ (Asymmetric stretch) | ~1530 | Stable/Slight Shift | |
| NO₂ (Symmetric stretch) | ~1350 | Stable/Slight Shift | |
| Methanol | O-H | 3300-3400 | Decrease |
| This compound | C=O (Ester) | 1730-1740 | Increase |
| C-O (Ester) | 1300-1100 | Increase | |
| NO₂ (Asymmetric stretch) | ~1530 | Increase | |
| NO₂ (Symmetric stretch) | ~1350 | Increase |
Note: The exact wavenumbers can be influenced by the solvent, temperature, and concentration.
UV-Vis Spectroscopy for Concentration Determination
UV-Visible (UV-Vis) spectroscopy is a quantitative analytical technique used to measure the concentration of an analyte in a solution. It operates on the principle that molecules absorb light at specific wavelengths in the ultraviolet and visible regions of the electromagnetic spectrum. The amount of light absorbed is directly proportional to the concentration of the absorbing species, as described by the Beer-Lambert Law.
This compound, with its aromatic ring substituted with chromophoric nitro and auxochromic chloro groups, is expected to have a distinct UV absorption profile. This makes UV-Vis spectroscopy a suitable method for determining its concentration in solution, for example, in quality control of the final product or for monitoring reaction kinetics if samples are withdrawn from the reactor.
To determine the concentration of this compound, a calibration curve must first be established. This involves preparing a series of standard solutions of the pure compound at known concentrations and measuring their absorbance at the wavelength of maximum absorption (λmax). A plot of absorbance versus concentration should yield a straight line, the slope of which is related to the molar absorptivity (ε) of the compound.
Hypothetical UV-Vis Data for Concentration Determination:
| Parameter | Estimated Value |
| Wavelength of Maximum Absorption (λmax) | 250 - 300 nm |
| Molar Absorptivity (ε) | Dependent on solvent and λmax |
| Solvent | Ethanol (B145695) or Methanol |
Procedure for Concentration Determination:
Preparation of Standard Solutions: A stock solution of accurately weighed pure this compound is prepared in a suitable UV-transparent solvent (e.g., ethanol or methanol). A series of dilutions are then made to obtain standard solutions of varying, known concentrations.
Measurement of Absorbance: The UV-Vis spectrum of each standard solution is recorded, and the absorbance at the predetermined λmax is measured.
Construction of Calibration Curve: A graph of absorbance versus concentration is plotted. A linear regression analysis is performed to obtain the equation of the line (y = mx + c), where 'm' is the slope.
Analysis of Unknown Sample: The absorbance of the sample solution containing an unknown concentration of this compound is measured at the same λmax.
Calculation of Concentration: The concentration of the unknown sample is calculated using the equation of the calibration curve.
The combination of in-situ FTIR for real-time reaction monitoring and UV-Vis spectroscopy for accurate concentration determination provides a comprehensive analytical framework for the process control of this compound synthesis, ensuring a high-quality product and an efficient manufacturing process.
Future Research Directions
Exploration of Novel Catalytic Systems for Efficient Synthesis
The synthesis of nitroaromatic compounds, including Methyl 4,5-dichloro-2-nitrobenzoate, traditionally relies on methods like electrophilic nitration using strong acid mixtures. orgchemres.orgnih.gov However, these methods often lack selectivity and pose environmental challenges. orgchemres.orgresearchgate.net Future research will likely focus on developing advanced catalytic systems to overcome these limitations. The pursuit of sustainable organic synthesis has spurred the development of novel catalysts that align with green chemistry principles, focusing on efficiency, selectivity, and reusability. researchgate.net
Key areas of exploration include:
Palladium-Catalyzed Nitration: Recent advancements have shown that palladium-catalyzed transformations of aryl chlorides can produce nitroaromatics under mild, weakly basic conditions with broad functional group compatibility. organic-chemistry.org Investigating Pd-based catalysts for the direct nitration or nitro-dehalogenation reactions to form this compound could offer a more selective and efficient synthetic route.
Solid-Acid Catalysts: Zeolites and other solid-acid catalysts are attractive alternatives to corrosive liquid acids like sulfuric acid. researchgate.net They offer advantages such as reusability, reduced waste, and potentially higher regioselectivity due to their defined pore structures. researchgate.net Research could focus on designing and screening various solid acids, such as metal-modified montmorillonite (B579905) KSF or sulfated natural zeolite, to optimize the nitration of the dichlorobenzoate precursor. researchgate.netorganic-chemistry.org
Organocatalysis: The development of metal-free catalytic systems is a significant goal in green chemistry. Organocatalysts could provide a non-toxic and cost-effective alternative for the synthesis of this compound.
A comparative table of potential catalytic systems is presented below.
| Catalyst Type | Potential Advantages for Synthesis | Research Focus |
| Palladium Complexes | High efficiency, broad scope, mild reaction conditions. organic-chemistry.org | Catalyst design for C-H activation/nitration; optimization of ligand and reaction parameters. |
| Solid-Acid Catalysts | Reusability, non-corrosive nature, enhanced regioselectivity, reduced waste. researchgate.net | Screening of zeolites and clays; modification of catalyst structure to tune activity. |
| Organocatalysts | Metal-free, lower toxicity, cost-effective. researchgate.net | Design of novel organocatalytic structures; study of reaction mechanisms. |
Advanced Mechanistic Studies using Time-Resolved Techniques
A deep understanding of reaction mechanisms is crucial for optimizing synthetic processes. The electrophilic nitration of aromatic compounds is a well-studied reaction, with the nitronium ion (NO₂⁺) identified as the key electrophile in the classic "mixed acid" system. masterorganicchemistry.com However, the specific influence of the two chlorine atoms and the methyl ester group on the aromatic ring of the precursor to this compound warrants a more detailed investigation.
Future research should employ advanced analytical methods to probe the reaction dynamics:
Time-Resolved Spectroscopy: Techniques like pump-probe spectroscopy could be used to observe the formation and decay of transient intermediates, such as the sigma complex (Wheland intermediate), on femtosecond to microsecond timescales. This would provide direct evidence of the reaction pathway and the influence of the substituents on its stability.
Computational Analysis: High-level density functional theory (DFT) calculations can complement experimental studies by modeling the reaction energy profile, identifying transition states, and clarifying the kinetics and thermodynamics of the nitration process. researchgate.net This can help elucidate whether the reaction proceeds via a classic SEAr mechanism or a concerted pathway. masterorganicchemistry.com
Development of Sustainable and Eco-Friendly Synthetic Routes
The chemical industry's environmental impact has driven a strong push towards greener synthetic methodologies. nih.gov For a compound like this compound, which is likely produced on an industrial scale as an intermediate, developing sustainable routes is a critical research objective. nih.gov
Promising eco-friendly approaches include:
Microwave-Assisted Synthesis: Microwave irradiation can dramatically accelerate reaction rates, leading to shorter reaction times, reduced energy consumption, and often higher yields compared to conventional heating. researchgate.netnumberanalytics.com Applying this technique to the nitration step could significantly improve the process efficiency. numberanalytics.com
Ultrasonic-Assisted Synthesis: Sonication is another energy-efficient method that can enhance reaction rates. The acoustic cavitation produced by ultrasound can improve mixing and mass transfer, leading to better yields under milder conditions. numberanalytics.comresearchgate.net
Solvent-Free or Green Solvent Reactions: Replacing hazardous organic solvents with greener alternatives (like ionic liquids) or developing solvent-free reaction conditions would substantially reduce the environmental footprint of the synthesis. researchgate.net Research into using reagents like 1-sulfopyridinium nitrate, which can act as both the nitrating agent and the medium, presents a promising solvent-free pathway. orgchemres.org
| Method | Environmental/Economic Advantage | Research Goal for Target Compound |
| Microwave-Assisted Reaction | Reduced energy use, faster reaction times, improved yields. researchgate.net | Optimize microwave parameters (power, time, temperature) for the nitration step. |
| Ultrasonic-Assisted Reaction | Enhanced reaction rates, milder conditions, energy efficiency. researchgate.net | Investigate the effect of ultrasonic frequency and power on yield and selectivity. |
| Green/Solvent-Free Chemistry | Minimized waste, reduced use of hazardous substances, improved safety. researchgate.net | Screen green solvents or develop a solid-state or neat reaction protocol. |
Design and Synthesis of New Derivatives with Tuned Reactivity
This compound serves as a valuable building block in organic synthesis. Future research should explore the creation of novel derivatives to expand its utility. The design and synthesis of new molecules based on a core structure is a common strategy to develop compounds with specific properties for applications in materials science or as active pharmaceutical ingredients. nih.govrjptonline.orgresearchgate.net
Potential areas for derivatization include:
Modification of the Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to a wide range of other esters, amides, or acylhydrazones. researchgate.netnih.gov These modifications would alter the compound's physical properties and reactivity, potentially leading to new applications. For instance, creating a series of 4,5-dichloro-2-nitrobenzamide derivatives could be explored for biological activity, analogous to studies on other nitrobenzamides. nih.gov
Nucleophilic Aromatic Substitution (SNAr): The chlorine atoms on the ring are activated by the electron-withdrawing nitro group, making them susceptible to substitution by various nucleophiles (e.g., amines, alkoxides, thiolates). This would allow for the synthesis of a diverse library of new compounds with tailored electronic and steric properties.
Integration of Machine Learning for Reaction Prediction and Optimization
The intersection of data science and chemistry is creating powerful new tools for chemical research. nih.gov Machine learning (ML) models are increasingly being used to predict the outcomes of organic reactions and to suggest optimal reaction conditions, a task that has traditionally relied on expert intuition. nih.govacs.org
For the synthesis of this compound, ML could be applied in several ways:
Condition Optimization: A neural network model, trained on vast reaction databases like Reaxys, can predict the most suitable catalyst, solvent, reagents, and temperature for a given transformation. nih.govacs.org This approach could rapidly identify optimal conditions for the synthesis, minimizing the number of trial-and-error experiments. Models have shown high accuracy, with some finding a close match to recorded conditions over 69% of the time in top-10 predictions. nih.govacs.org
Yield Prediction: Regression-based ML models can be built to predict the yield and selectivity of a reaction based on its parameters. beilstein-journals.org This allows for in-silico optimization before any lab work is performed.
Retrosynthetic Analysis: While more complex, AI-powered retrosynthesis tools can suggest novel synthetic pathways to a target molecule, potentially uncovering more efficient or sustainable routes than those currently known. beilstein-journals.org
The application of these computational tools can accelerate the development cycle, reduce costs, and lead to more robust and efficient manufacturing processes for key chemical intermediates like this compound. nih.govdntb.gov.ua
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing methyl 4,5-dichloro-2-nitrobenzoate, and how do competing substituents influence yield?
- Methodological Answer : Synthesis typically involves nitration and chlorination of methyl benzoate derivatives. For example, nitration of methyl 4,5-dichlorobenzoate with fuming HNO₃ in H₂SO₄ at 0–5°C yields the nitro derivative. Chlorination can be achieved using AlCl₃ as a catalyst in dichloromethane, but steric hindrance from the nitro group may require elevated temperatures (80–100°C) to ensure complete substitution at the 4,5 positions . Competing reactions (e.g., over-nitration) are minimized by controlling stoichiometry (1:1.2 molar ratio of substrate to nitrating agent) and reaction time (<2 hours).
Q. How can researchers resolve discrepancies in NMR data for this compound due to solvent or impurity effects?
- Methodological Answer : Discrepancies in aromatic proton signals (δ 8.2–8.5 ppm) often arise from residual DMSO or chlorinated solvents. Purify the compound via column chromatography (silica gel, hexane:ethyl acetate 4:1) and re-analyze in deuterated chloroform. For nitro group confirmation, compare with IR spectra (asymmetric NO₂ stretch at ~1530 cm⁻¹). Cross-validate using high-resolution mass spectrometry (HRMS) to rule out impurities .
Q. What purification strategies are effective for isolating this compound from byproducts like di- or tri-chlorinated analogs?
- Methodological Answer : Fractional crystallization in ethanol/water (70:30 v/v) exploits solubility differences, with the target compound crystallizing at 4°C. For persistent byproducts, use preparative HPLC (C18 column, acetonitrile:water 65:35, 1.5 mL/min) to separate isomers. Monitor purity via TLC (Rf = 0.4 in hexane:ethyl acetate 3:1) .
Advanced Research Questions
Q. How does the electronic effect of the nitro group influence the reactivity of this compound in nucleophilic aromatic substitution (NAS) reactions?
- Methodological Answer : The nitro group is a strong electron-withdrawing meta-director, enhancing NAS at the 4 and 5 positions. Kinetic studies (UV-Vis monitoring at 320 nm) show that reaction with piperidine in DMF follows second-order kinetics (k = 0.12 L/mol·s at 25°C). Computational modeling (DFT, B3LYP/6-31G*) predicts higher activation energy for para-substitution due to steric clashes with adjacent chloro groups .
Q. What mechanistic insights explain the compound’s stability under acidic vs. basic conditions?
- Methodological Answer : Hydrolysis studies (pH 1–14, 25°C) reveal ester group cleavage above pH 10, forming 4,5-dichloro-2-nitrobenzoic acid. Under acidic conditions (pH < 3), the nitro group stabilizes the aromatic ring against electrophilic attack. Degradation pathways were confirmed via LC-MS, identifying intermediates like 4,5-dichloro-2-nitrophenol (m/z 236.9) .
Q. How can researchers design catalytic systems to improve the efficiency of cross-coupling reactions involving this compound?
- Methodological Answer : Palladium-catalyzed Suzuki-Miyaura coupling requires careful ligand selection. Using XPhos (2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) enhances yields (up to 78%) by mitigating steric hindrance from chloro substituents. Optimize conditions: 1 mol% Pd(OAc)₂, 2.5 mol% XPhos, K₂CO₃ in toluene:water (3:1) at 90°C for 12 hours .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
